((3Ar,4R,6R,6aR)-6-methoxy-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)methanol ((3Ar,4R,6R,6aR)-6-methoxy-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)methanol
Brand Name: Vulcanchem
CAS No.: 4099-85-8
VCID: VC0013708
InChI: InChI=1S/C9H16O5/c1-9(2)13-6-5(4-10)12-8(11-3)7(6)14-9/h5-8,10H,4H2,1-3H3
SMILES: CC1(OC2C(OC(C2O1)OC)CO)C
Molecular Formula: C9H16O5
Molecular Weight: 204.22 g/mol

((3Ar,4R,6R,6aR)-6-methoxy-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)methanol

CAS No.: 4099-85-8

Reference Standards

VCID: VC0013708

Molecular Formula: C9H16O5

Molecular Weight: 204.22 g/mol

((3Ar,4R,6R,6aR)-6-methoxy-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)methanol - 4099-85-8

CAS No. 4099-85-8
Product Name ((3Ar,4R,6R,6aR)-6-methoxy-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)methanol
Molecular Formula C9H16O5
Molecular Weight 204.22 g/mol
IUPAC Name (4-methoxy-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl)methanol
Standard InChI InChI=1S/C9H16O5/c1-9(2)13-6-5(4-10)12-8(11-3)7(6)14-9/h5-8,10H,4H2,1-3H3
Standard InChIKey DXBHDBLZPXQALN-WCTZXXKLSA-N
Isomeric SMILES CC1(O[C@@H]2[C@H](O[C@H]([C@@H]2O1)OC)CO)C
SMILES CC1(OC2C(OC(C2O1)OC)CO)C
Canonical SMILES CC1(OC2C(OC(C2O1)OC)CO)C
Synonyms Methyl 2,3-O-(1-Methylethylidene)-β-D-ribofuranoside; NSC 85191;
PubChem Compound 257255
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator